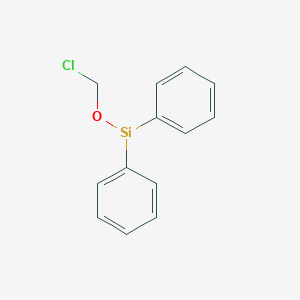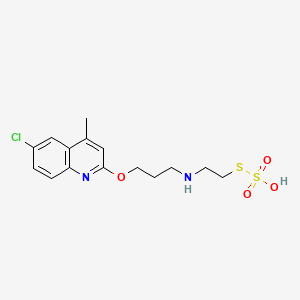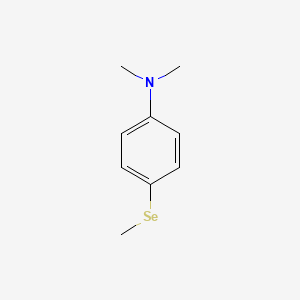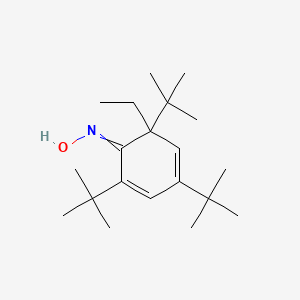![molecular formula C20H38O3 B14654411 2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane CAS No. 51944-02-6](/img/structure/B14654411.png)
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane is a synthetic organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which is highly reactive due to the ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane typically involves the reaction of dodecyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final epoxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, making it useful for various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxy-3-(dodecyloxy)propane: Similar in structure but with different substituents.
2-(Hexadecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane: A longer alkyl chain variant.
Glycidyl ethers: A broader class of compounds with similar epoxide functionality.
Uniqueness
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane is unique due to its specific combination of a dodecyl group and an epoxide ring, which imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
51944-02-6 |
|---|---|
Fórmula molecular |
C20H38O3 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-(dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-15-21-17-20-19(23-20)14-12-13-18-16-22-18/h18-20H,2-17H2,1H3 |
Clave InChI |
BKGDHTPOFUEORW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC1C(O1)CCCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)




![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)



![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
